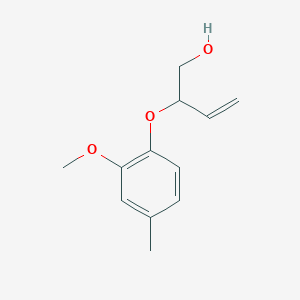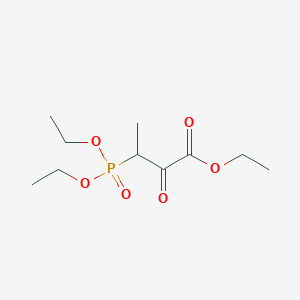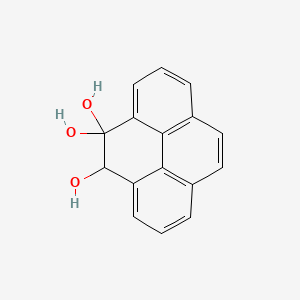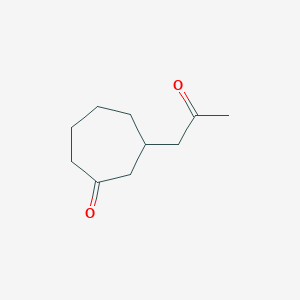![molecular formula C12H14O B14484428 {[(2-Methylidenecyclopropyl)methoxy]methyl}benzene CAS No. 65693-23-4](/img/structure/B14484428.png)
{[(2-Methylidenecyclopropyl)methoxy]methyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylene-2-benzyloxymethylcyclopropane is an organic compound with the molecular formula C11H12O It is a cyclopropane derivative featuring a methylene group and a benzyloxymethyl group attached to the cyclopropane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Methylene-2-benzyloxymethylcyclopropane can be synthesized through several methods, one of which involves the reaction of an alkene with a carbene. Carbenes, such as dichlorocarbene, can be generated in situ from reagents like chloroform and potassium hydroxide (KOH). The reaction of the carbene with the double bond in an alkene results in the formation of the cyclopropane ring .
Another method involves the use of the Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane to form a carbenoid intermediate. This intermediate then reacts with the alkene to produce the cyclopropane derivative .
Industrial Production Methods
Industrial production of 1-methylene-2-benzyloxymethylcyclopropane typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired yield. The Simmons-Smith reaction is often preferred for its simplicity and high yield .
Analyse Chemischer Reaktionen
Types of Reactions
1-Methylene-2-benzyloxymethylcyclopropane undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), acidic conditions.
Reduction: Hydrogen gas (H2), palladium catalyst (Pd).
Substitution: Boron reagents, palladium catalyst (Pd).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Reduced cyclopropane derivatives.
Substitution: New carbon-carbon bonded compounds.
Wissenschaftliche Forschungsanwendungen
1-Methylene-2-benzyloxymethylcyclopropane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-methylene-2-benzyloxymethylcyclopropane involves the formation of a carbene intermediate, which then reacts with alkenes to form the cyclopropane ring. The carbene can be generated through various methods, such as the deprotonation of chloroform with potassium hydroxide (KOH) or the reaction of diiodomethane with a zinc-copper couple . The highly strained nature of the cyclopropane ring makes it reactive and suitable for further chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropane: A simple cyclopropane ring without any substituents.
1,2-Dimethylcyclopropane: A cyclopropane ring with two methyl groups attached.
1-Bromo-2-methylcyclopropane: A cyclopropane ring with a bromine and a methyl group attached.
Uniqueness
1-Methylene-2-benzyloxymethylcyclopropane is unique due to the presence of both a methylene group and a benzyloxymethyl group attached to the cyclopropane ring. This combination of substituents imparts distinct chemical properties and reactivity, making it a valuable compound in synthetic organic chemistry .
Eigenschaften
CAS-Nummer |
65693-23-4 |
|---|---|
Molekularformel |
C12H14O |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
(2-methylidenecyclopropyl)methoxymethylbenzene |
InChI |
InChI=1S/C12H14O/c1-10-7-12(10)9-13-8-11-5-3-2-4-6-11/h2-6,12H,1,7-9H2 |
InChI-Schlüssel |
WOEYEQNJTJMRIA-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1CC1COCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrazolo[5,1-b]quinazoline-2,9(1H,4H)-dione](/img/structure/B14484347.png)

![Phenyl[2-(1-phenylethyl)phenyl]methanone](/img/structure/B14484364.png)

![Methyl chloro[(dichlorophosphoryl)methoxy]acetate](/img/structure/B14484379.png)

![N,N,N-Trimethyl-2-[(octyloxy)sulfonyl]ethan-1-aminium perchlorate](/img/structure/B14484384.png)

![2-[(1-Amino-1-imino-2-methylheptan-2-yl)diazenyl]-2-methylheptanimidamide;sulfuric acid](/img/structure/B14484398.png)
![2-[(2-Methoxyphenyl)methyl]-1-methylpyrrolidine](/img/structure/B14484400.png)

![2-Methoxy-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14484418.png)

![3-[(3-Carboxyacryloyl)amino]-4-methoxybenzoic acid](/img/structure/B14484439.png)
